Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate
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Overview
Description
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate is a complex organic compound with the molecular formula C18H24N2O6 and a molecular weight of 364.39 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various chemical transformations such as alkylation, esterification, and hydroxylation to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoxaline ketones, while nucleophilic substitution of the ester group can produce various quinoxaline derivatives .
Scientific Research Applications
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes, receptors, and other biomolecules to exert its effects . These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:
Ethyl 3-hydroxyquinoxaline-2-carboxylate: Lacks the butoxy and methoxyethoxy groups, resulting in different chemical and biological properties.
6-Butoxy-3-hydroxyquinoxaline-2-carboxylate: Lacks the ethyl and methoxyethoxy groups, leading to variations in reactivity and applications.
7-(2-Methoxyethoxy)quinoxaline-2-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C18H24N2O6 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 6-butoxy-7-(2-methoxyethoxy)-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-25-14-11-13-12(10-15(14)26-9-8-23-3)19-16(17(21)20-13)18(22)24-5-2/h10-11H,4-9H2,1-3H3,(H,20,21) |
InChI Key |
HSENSLVXBOCCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)OCC)OCCOC |
Origin of Product |
United States |
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